2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

BET bromodomain scaffold comparison isoxazole bioisostere

2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide (CAS 1448135-87-2) is a synthetic small molecule featuring a 3,5-dimethylisoxazole moiety—a recognized acetyl-lysine mimetic—linked via an acetamide bridge to an indoline scaffold bearing an N-furan-2-carbonyl substituent. This structural architecture is conceptually related to the substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one class of BET bromodomain inhibitors described in patent literature ; however, the specific derivative presented here places the isoxazole on an exocyclic acetamide side chain at the indoline 6-position rather than directly on the indoline core.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 1448135-87-2
Cat. No. B2739610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
CAS1448135-87-2
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C20H19N3O4/c1-12-16(13(2)27-22-12)11-19(24)21-15-6-5-14-7-8-23(17(14)10-15)20(25)18-4-3-9-26-18/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)
InChIKeySLKKWFVGZAPWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide (CAS 1448135-87-2)


2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide (CAS 1448135-87-2) is a synthetic small molecule featuring a 3,5-dimethylisoxazole moiety—a recognized acetyl-lysine mimetic—linked via an acetamide bridge to an indoline scaffold bearing an N-furan-2-carbonyl substituent [1]. This structural architecture is conceptually related to the substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one class of BET bromodomain inhibitors described in patent literature [1]; however, the specific derivative presented here places the isoxazole on an exocyclic acetamide side chain at the indoline 6-position rather than directly on the indoline core. As of the knowledge cutoff, no primary research articles, quantitative biological assay data, or head-to-head comparator studies for this exact compound are publicly available, and most online references are limited to commercial vendor catalog entries.

Substitution Risks for 2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide


The 3,5-dimethylisoxazole fragment is a well-established acetyl-lysine bioisostere that drives binding to BET bromodomains, yet small positional or linker modifications can drastically alter affinity and selectivity [1]. In the broader 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one patent series, the attachment point and substitution pattern on the indoline ring are critical for both biochemical potency and cellular activity [1]. For 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, the combination of an indoline 6-acetamide linker, a furan-2-carbonyl N-capping group, and the 3,5-dimethylisoxazole side chain represents a distinct three-dimensional pharmacophore that is not duplicated by simple indoline-2-one analogs or indole-6-carboxamide derivatives. Interchanging this compound with a chemically similar analog lacking empirical equivalence data could result in divergent target engagement, altered selectivity profiles, or irreproducible biological results, particularly in assays where subtle acetyl-lysine pocket complementarity dictates functional outcome.

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide


Scaffold Architecture Distinction vs. 5-(3,5-Dimethylisoxazol-4-yl)indoline-2-one BET Inhibitors

The closest well-characterized comparator class comprises the 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones disclosed in patent EP2989096B1, which are defined by direct C5-attachment of the 3,5-dimethylisoxazole to the indoline core and an indoline-2-one oxidation state [1]. The target compound differs in two key structural features: (i) the isoxazole is attached via an acetamide linker at the indoline 6-position rather than a direct C5–isoxazole bond; and (ii) the indoline nitrogen bears an N-furan-2-carbonyl group, whereas the patent series predominantly explores N-alkyl or N-aryl substitutions. No direct head-to-head biochemical or cellular comparison is available in the public domain; therefore, any performance differences must be inferred from class-level structure–activity relationship trends documented in the patent.

BET bromodomain scaffold comparison isoxazole bioisostere

Analog Differentiation: Comparison with FIIN-2 N-(1-(Furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

FIIN-2 (N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide) shares the N-furan-2-carbonyl-indoline-6-amide core with the target compound but replaces the 3,5-dimethylisoxazole-acetamide side chain with a 6-methoxyindole-2-carboxamide . The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine mimetic that engages BET bromodomains through a conserved hydrogen-bond network with Asn140 and a water-mediated interaction with Tyr97 in BRD4(1) [1], a binding mode that the 6-methoxyindole-2-carboxamide cannot replicate. Conversely, the indole carboxamide may offer alternative protein interaction profiles (e.g., kinase or GPCR targets). This swap is expected to result in fundamentally different primary target(s) and biological readouts, making the two compounds non-substitutable despite sharing the central indoline-furan scaffold.

FIIN-2 analog indoline scaffold furan-2-carbonyl substitution

Physicochemical Property Inference Against the Indoline-2-one Patent Class

Although no experimental logP or solubility data are available for the target compound, in silico predictions for structurally related dimethoxy- and tolyloxy analogs of the N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide scaffold indicate high lipophilicity (cLogP > 3) and limited aqueous solubility, typical of neutral, heteroaromatic amides . The 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one series described in EP2989096B1 also reports medium-to-high cLogP values and was optimized with polar solubilizing groups to improve pharmacokinetics [1]. The absence of a polar solubilizing appendage on the target compound (unlike many advanced indoline-2-one leads) suggests that this compound may exhibit lower aqueous solubility than its optimized indoline-2-one counterparts, potentially limiting its utility in biochemical assays requiring high compound concentration without co-solvent. This boundary condition should inform solvent selection and assay compatibility assessments during experimental design.

drug-like properties logP solubility

Recommended Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide


BET Bromodomain Chemical Probe Development

Given the validated acetyl-lysine mimetic properties of the 3,5-dimethylisoxazole warhead [2], this compound is most appropriately deployed as a small-molecule probe in BRD2/3/4 bromodomain binding assays. Its distinct indoline-6-acetamide linkage, diverging from the direct C5-attachment in patent-protected indoline-2-ones [1], may offer an alternative selectivity fingerprint across the BET subfamily. This structural novelty warrants profiling in thermal shift assays (TSA) or AlphaScreen displacement assays against BRD4(1), BRD4(2), BRD2, and BRD3 bromodomains to identify any subtype bias that could be exploited in target-specific chemical biology studies.

Structure–Activity Relationship (SAR) Expansion Around Indoline-Based Bromodomain Ligands

This compound fills a gap in existing BET bromodomain SAR by exploring a 6-acetamide-linked 3,5-dimethylisoxazole on an indoline scaffold, a motif underrepresented relative to the well-characterized 5-linked indoline-2-one series [1]. Procurement is recommended for teams seeking to diversify their in-house BET inhibitor library and to probe how the indoline substitution pattern and oxidation state influence binding mode, affinity, and selectivity vs. non-BET bromodomains.

Comparative Binding Mode Analysis with FIIN-2 Analog

As a structural counterpart to FIIN-2 , this compound enables a direct pharmacophore swap experiment: substituting an indole-2-carboxamide for a 3,5-dimethylisoxazole-acetamide while retaining the indoline-furan core. This controlled comparison can dissect the contribution of the acetyl-lysine mimetic warhead to BET bromodomain engagement and downstream cellular phenotype, providing mechanistic clarity and aiding in the rational selection of future candidates.

Quote Request

Request a Quote for 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.